![molecular formula C7H14N2O3 B14435158 1-[Methyl(nitroso)amino]butyl acetate CAS No. 74955-21-8](/img/structure/B14435158.png)
1-[Methyl(nitroso)amino]butyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl(nitroso)amino]butyl acetate is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often scrutinized in various industries, particularly in pharmaceuticals and food products. This compound is characterized by its nitroso group attached to a methylamino group, which is further connected to a butyl acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(nitroso)amino]butyl acetate typically involves the nitrosation of secondary amines. One common method is the reaction of butyl acetate with methylamine, followed by nitrosation using nitrous acid (HNO2) under acidic conditions. The reaction can be summarized as follows: [ \text{Butyl acetate} + \text{Methylamine} \rightarrow \text{1-[Methylamino]butyl acetate} ] [ \text{1-[Methylamino]butyl acetate} + \text{HNO2} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitrosation processes. These processes are carefully controlled to ensure the purity and yield of the final product. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Methyl(nitroso)amino]butyl acetate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[Methyl(nitroso)amino]butyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrosamine compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the manufacturing of certain pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[Methyl(nitroso)amino]butyl acetate involves the formation of reactive intermediates, such as nitrosamines, which can interact with cellular components. These interactions can lead to DNA damage and mutations, contributing to its carcinogenic properties. The molecular targets include nucleophilic sites in DNA and proteins, leading to the formation of adducts and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical behavior.
N-Nitrosomorpholine (NMOR): A nitrosamine with a morpholine ring structure.
Uniqueness
1-[Methyl(nitroso)amino]butyl acetate is unique due to its specific structure, which includes a butyl acetate moiety
Propriétés
Numéro CAS |
74955-21-8 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-[methyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C7H14N2O3/c1-4-5-7(9(3)8-11)12-6(2)10/h7H,4-5H2,1-3H3 |
Clé InChI |
VCGFSKNCUIRVDA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N(C)N=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


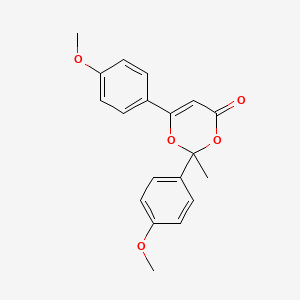
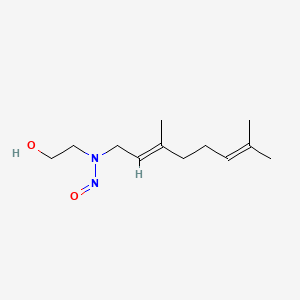
![1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine](/img/structure/B14435096.png)
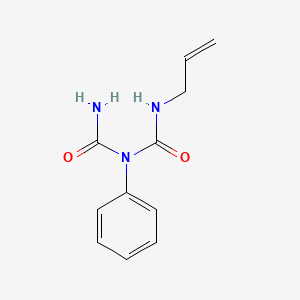
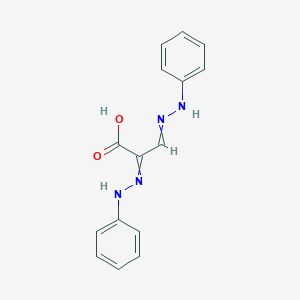

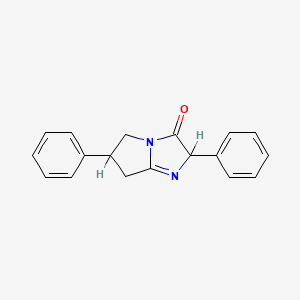

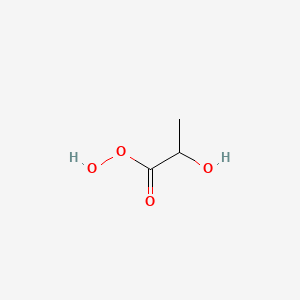
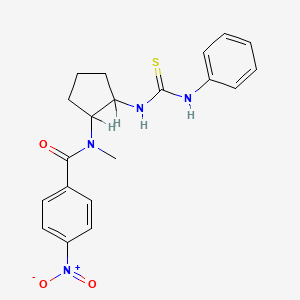
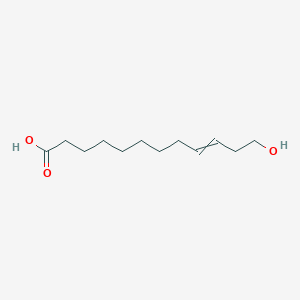
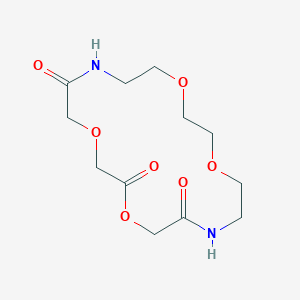
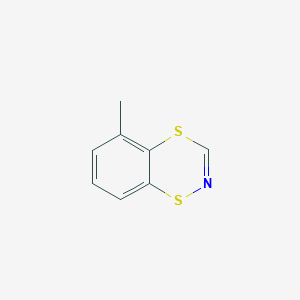
![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
